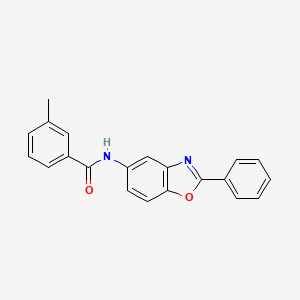
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as STK-26 inhibitor, is a chemical compound that has garnered significant attention in the scientific community due to its potential use in treating various diseases.
Mechanism of Action
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one inhibits 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one by binding to its active site and preventing it from phosphorylating its substrates. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one by 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In Parkinson's disease, it has been found to reduce the formation of Lewy bodies. In Alzheimer's disease, it has been found to reduce the formation of amyloid plaques.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments include its specificity for 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the identification of other 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one inhibitors and the investigation of their potential therapeutic applications could also be explored.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-methoxybenzaldehyde and 2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to inhibit 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one, a protein kinase that is overexpressed in cancer cells. In Parkinson's disease, 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to be involved in the formation of Lewy bodies, a hallmark of the disease. In Alzheimer's disease, 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to be involved in the formation of amyloid plaques.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-7-5-12(6-8-13)14(18)9-11-17-15-4-2-3-10-16-15/h2-11H,1H3,(H,16,17)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFYWMYNOBNRM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
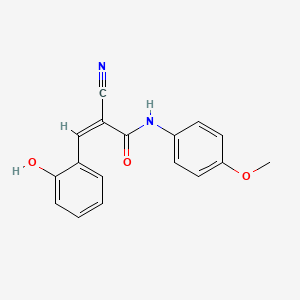
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
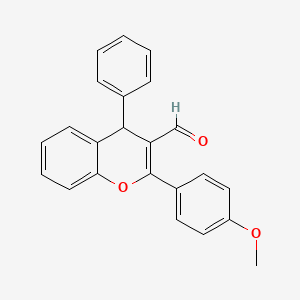
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
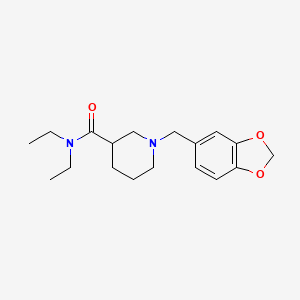
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
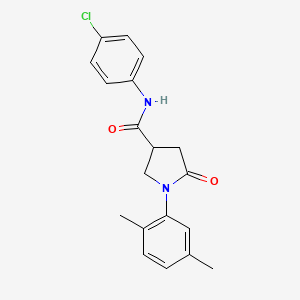
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
